
9H-Fluorene-9-carboxylicacid, 4-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 171605 involves the reaction of 2,4-dichloro-6-nitrophenol with diethyl phosphorochloridothioate under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of NSC 171605 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: NSC 171605 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
NSC 171605 has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of NSC 171605 involves the inhibition of specific enzymes in pests, leading to their death. The compound targets the acetylcholinesterase enzyme , which is crucial for nerve function. By inhibiting this enzyme, NSC 171605 disrupts the normal transmission of nerve impulses, resulting in paralysis and death of the pest .
Comparison with Similar Compounds
- Phosphorothioic acid, O-(2,4-dichlorophenyl) O,O-diethyl ester
- Phosphorothioic acid, O-(2,4-dichloro-5-nitrophenyl) O,O-diethyl ester
- Phosphorothioic acid, O-(2,4-dichloro-6-methylphenyl) O,O-diethyl ester
Comparison: NSC 171605 is unique due to the presence of both nitro and dichloro groups on the phenyl ring, which enhances its pesticidal activity compared to similar compounds. The nitro group increases the compound’s ability to penetrate biological membranes, while the dichloro groups enhance its stability and persistence in the environment .
Properties
CAS No. |
19459-34-8 |
|---|---|
Molecular Formula |
C14H9BrO2 |
Molecular Weight |
289.12 g/mol |
IUPAC Name |
4-bromo-9H-fluorene-9-carboxylic acid |
InChI |
InChI=1S/C14H9BrO2/c15-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)14(16)17/h1-7,13H,(H,16,17) |
InChI Key |
CDUFFPXNQOSNRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=C2C(=CC=C3)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


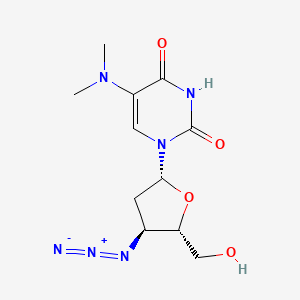
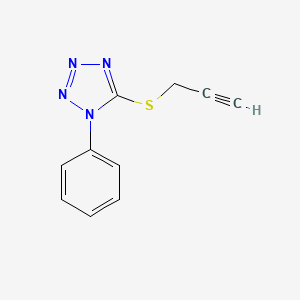

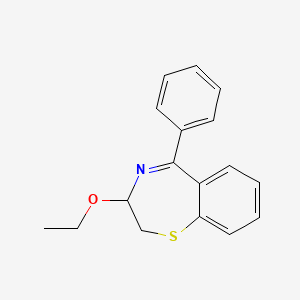

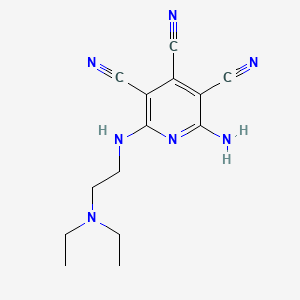
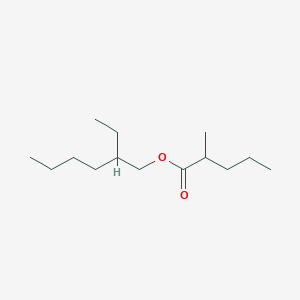
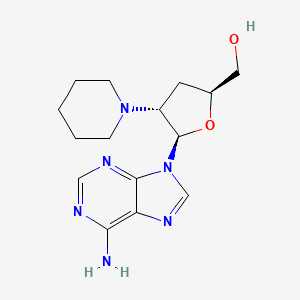


![Dipotassium;[2-[(5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12806213.png)

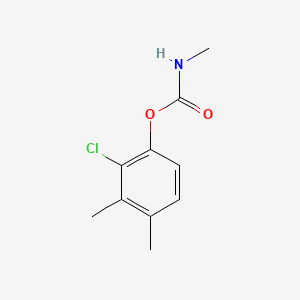
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid](/img/structure/B12806235.png)
